molecular formula C4H7ClF5NS B3229420 2-(Pentafluoroethylthio)ethylamine hydrochloride CAS No. 1286743-84-7

2-(Pentafluoroethylthio)ethylamine hydrochloride

Cat. No.: B3229420
CAS No.: 1286743-84-7
M. Wt: 231.62 g/mol
InChI Key: ZZTUKTFJMIBKST-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a pentafluoroethylthio group attached to an ethylamine backbone, with the hydrochloride salt form enhancing its stability and solubility in aqueous solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pentafluoroethylthio)ethylamine hydrochloride typically involves the reaction of pentafluoroethylthiol with ethyleneimine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(Pentafluoroethylthio)ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The pentafluoroethylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol and amine derivatives.

    Substitution: Various substituted ethylamine derivatives.

Scientific Research Applications

2-(Pentafluoroethylthio)ethylamine hydrochloride has found applications in several scientific research areas:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2-(Pentafluoroethylthio)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluoroethylthio group can enhance the compound’s binding affinity and specificity towards these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethylamine hydrochloride: Another fluorinated amine with similar properties but fewer fluorine atoms.

    Pentafluoroethylamine: Lacks the thio group, resulting in different chemical reactivity and applications.

Uniqueness

2-(Pentafluoroethylthio)ethylamine hydrochloride stands out due to the presence of both the pentafluoroethyl and thio groups, which confer unique chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse applications compared to other similar compounds.

Properties

CAS No.

1286743-84-7

Molecular Formula

C4H7ClF5NS

Molecular Weight

231.62 g/mol

IUPAC Name

2-(1,1,2,2,2-pentafluoroethylsulfanyl)ethylazanium;chloride

InChI

InChI=1S/C4H6F5NS.ClH/c5-3(6,7)4(8,9)11-2-1-10;/h1-2,10H2;1H

InChI Key

ZZTUKTFJMIBKST-UHFFFAOYSA-N

SMILES

C(CSC(C(F)(F)F)(F)F)N.Cl

Canonical SMILES

C(CSC(C(F)(F)F)(F)F)[NH3+].[Cl-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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